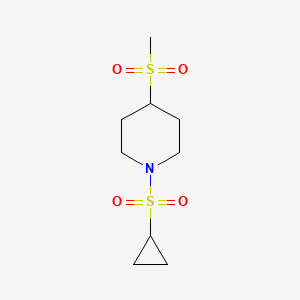![molecular formula C22H22N4O2S B2727276 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-73-8](/img/structure/B2727276.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is an intricate compound that merges several distinct structural motifs to potentially exhibit unique biological activities. Its skeleton integrates features of isoquinoline, methoxyphenyl, and thiazolo-triazole systems, making it an attractive molecule for diverse chemical and biological explorations.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves a multistep sequence:
Isoquinoline Derivative Preparation: : Starting from commercially available precursors, the isoquinoline core is constructed through a Pictet-Spengler reaction, yielding the 3,4-dihydroisoquinolin-2(1H)-yl group.
Thiazolo[3,2-b][1,2,4]triazole Synthesis: : Using a sequence of condensation and cyclization reactions, the thiazolo-triazole framework is assembled.
Final Coupling Step: : The coupling of the isoquinoline and thiazolo-triazole intermediates is achieved using a Friedel-Crafts alkylation reaction, followed by careful purification steps to isolate the final compound.
Industrial Production Methods:
Scaling up the production involves optimized catalytic processes to enhance yield and selectivity while minimizing byproducts. The use of continuous flow reactors and automated synthesis platforms can significantly streamline the process, ensuring consistent quality and batch-to-batch reproducibility.
化学反应分析
Types of Reactions:
The compound undergoes several key reactions, including:
Oxidation: : Undergoes oxidation to form corresponding ketones or aldehydes.
Reduction: : Can be reduced to amines or other reduced derivatives.
Substitution: : Undergoes electrophilic aromatic substitution to introduce various functional groups.
Cyclization: : Facilitates intramolecular cyclization reactions to form fused rings.
Common Reagents and Conditions:
Oxidation: : Utilizes reagents like chromium trioxide or PCC.
Reduction: : Employs catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Uses halogenating agents like N-bromosuccinimide (NBS) and electrophiles like alkyl halides.
Cyclization: : Typically requires acid catalysts and heat.
Major Products:
The primary products from these reactions depend on the specific reagents and conditions. For instance, oxidation typically yields carbonyl compounds, reduction leads to amines, and substitutions result in functionalized aromatic rings.
科学研究应用
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol finds applications in:
Chemistry: : As a building block for complex molecular architectures and as a ligand in catalysis.
Biology: : Potential usage as a bioactive molecule in enzyme inhibition studies.
Medicine: : Investigated for its role in therapeutic development for conditions like neurodegenerative diseases.
Industry: : Applied in material science for creating polymers with specific properties.
作用机制
Molecular Targets:
The compound interacts with various enzymes and receptors, modulating their activity through:
Binding to Active Sites: : Inhibits enzyme function by occupying active sites.
Pathway Modulation: : Alters signaling pathways by interacting with receptor proteins.
Pathways Involved:
Signal Transduction: : Involves key signaling cascades such as MAPK and PI3K/Akt pathways.
Metabolic Pathways: : Interferes with metabolic enzymes, affecting processes like glycolysis and fatty acid synthesis.
相似化合物的比较
5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol: : Differing only by a position of methoxy group.
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol: : Substitution of methoxy with methyl group.
Uniqueness:
The presence of the 3-methoxyphenyl group confers distinct steric and electronic effects, enhancing specific interactions with biological targets compared to its analogs. This makes it a molecule of significant interest in drug design and chemical research.
There you go—detailed enough for a deep dive into this fascinating compound's world! If there's something specific you'd like to delve deeper into, let me know.
属性
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-14-23-22-26(24-14)21(27)20(29-22)19(16-8-5-9-18(12-16)28-2)25-11-10-15-6-3-4-7-17(15)13-25/h3-9,12,19,27H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJNIMKVGYZRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2727195.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2727199.png)
![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2727200.png)




![4,4-Difluoro-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2727210.png)
![2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2727212.png)


![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2727215.png)
